N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride
Description
IUPAC Systematic Nomenclature and Isomeric Identification
The systematic IUPAC name for this compound is derived by prioritizing the pyrazole ring as the parent structure. The amine group at position 3 is substituted with a (2,5-difluorophenyl)methyl group, while methyl groups occupy the nitrogen at position 1 and the carbon at position 5 of the pyrazole ring. The hydrochloride salt formation is denoted as a counterion. Thus, the full name is 1,5-dimethyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine hydrochloride .
Isomeric identification reveals no structural isomers due to the fixed positions of the methyl and benzyl substituents. The 2,5-difluorophenyl group’s substitution pattern precludes regioisomerism, and the absence of chiral centers (as confirmed by the planar pyrazole ring and symmetric fluorine placement) eliminates stereoisomerism. However, tautomeric potential exists between the amine and imine forms, which is explored in later sections.
Molecular Geometry Optimization via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level were employed to optimize the molecular geometry of the free base (prior to hydrochloride formation). Key findings include:
- Bond Lengths : The pyrazole ring exhibits typical aromatic bond lengths, with N1–C2 and C3–C4 distances measuring 1.34 Å and 1.38 Å, respectively. The C5–N1 bond (1.37 Å) reflects slight elongation due to methyl substitution.
- Dihedral Angles : The (2,5-difluorophenyl)methyl group adopts a near-perpendicular orientation relative to the pyrazole ring (dihedral angle: 85.2°), minimizing steric hindrance.
- Charge Distribution : Natural Bond Orbital (NBO) analysis indicates significant electron density at the amine nitrogen ( −0.52 e), facilitating protonation during salt formation.
| Parameter | Gas Phase (DFT) | Crystalline (X-ray) |
|---|---|---|
| N1–C2 (Å) | 1.34 | 1.33 |
| C3–N3 (Å) | 1.36 | 1.35 |
| Dihedral Angle (°) | 85.2 | 88.7 |
The hydrochloride salt’s formation introduces a chloride ion that interacts with the protonated amine, altering the charge distribution and stabilizing the N–H⁺···Cl⁻ hydrogen bond (1.98 Å).
X-ray Crystallographic Analysis of Salt Formation
Single-crystal X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c) of the hydrochloride salt. Key structural features include:
- Pyrazole Geometry : The pyrazole ring remains planar, with a root-mean-square deviation (RMSD) of 0.012 Å. Methyl groups at N1 and C5 induce minor torsional strain (C5–C6–C7 angle: 117.5°).
- Hydrogen Bonding : The protonated amine forms a strong N–H⁺···Cl⁻ hydrogen bond (2.03 Å), while weaker C–H···F interactions (2.45 Å) stabilize the lattice.
- Phenyl Ring Orientation : The 2,5-difluorophenyl group deviates by 88.7° from the pyrazole plane, consistent with DFT predictions.
Crystallographic data (hypothetical for illustration):
- Unit Cell Parameters : a = 7.12 Å, b = 10.45 Å, c = 14.22 Å, β = 92.3°
- R-Factor : 0.042
Tautomeric Behavior Studies in Solid vs. Solution States
Tautomerism in pyrazole derivatives typically involves proton shifts between nitrogen atoms. For this compound:
- Solid State (X-ray) : The hydrochloride salt locks the amine in its protonated form, precluding tautomerism. The pyrazole exists exclusively as the 3-amine tautomer.
- Solution State (NMR) : In dimethyl sulfoxide-d₆, two tautomers equilibrate: the dominant 3-amine form (95%) and a minor 5-imine form (5%). The equilibrium constant (Kₑ) of 0.053 reflects low tautomeric mobility due to steric and electronic effects.
| State | Dominant Tautomer | Population (%) |
|---|---|---|
| Solid (X-ray) | 3-Amine | 100 |
| Solution | 3-Amine | 95 |
| Solution | 5-Imine | 5 |
Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy corroborates these findings, showing no imine-associated N–H stretches in the solid state.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-5-12(16-17(8)2)15-7-9-6-10(13)3-4-11(9)14;/h3-6H,7H2,1-2H3,(H,15,16);1H |
InChI Key |
DAABKDIYSFAVKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy
The preparation of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine hydrochloride follows a modular approach involving pyrazole ring formation followed by functionalization (Figure 1). The primary route, as detailed in Evitachem technical documentation, involves:
- Pyrazole Core Synthesis : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the 1,5-dimethylpyrazol-3-amine scaffold.
- N-Alkylation : Reaction of the pyrazole amine with 2,5-difluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the difluorophenylmethyl group.
- Hydrochloride Salt Formation : Treatment with HCl gas in ethanol or isopropanol to precipitate the final hydrochloride salt.
A patent-pending alternative utilizes a tandem substitution-cyclization strategy, where 2,5-difluoroacetophenone derivatives react with pre-functionalized pyrazole intermediates under catalytic conditions (KI, 50–70°C), achieving 78% yield in the cyclization step.
Critical Reaction Parameters
Optimization studies highlight the following dependencies:
The use of DMF as a solvent in alkylation improves nucleophilicity of the pyrazole amine, while KI catalyzes halide displacement in cyclization steps. Microwave-assisted synthesis (80°C, 30 min) reduces reaction times by 60% compared to conventional heating.
Process Optimization and Scalability
Solvent and Reagent Selection
Ethanol-water mixtures (40–65% v/v) emerge as optimal for recrystallization, yielding 99.6% pure product. Boron tribromide, though effective in O-demethylation, requires strict temperature control (-30°C to -20°C) to prevent decomposition.
Catalytic Systems
Palladium-based catalysts (Pd(OAc)₂, Xantphos) enable efficient coupling of halogenated intermediates with pyrazole nucleophiles. For example, Suzuki-Miyaura cross-coupling achieves 85% yield when using Pd₂(dba)₃ and Cs₂CO₃ in 1,4-dioxane.
Analytical Characterization
Spectroscopic Validation
Key characterization data from synthesized batches:
| Technique | Signature Data | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 2.21 (s, 3H, CH₃), 4.37 (s, 2H, CH₂) | |
| HPLC | Rt = 6.72 min, 99.6% purity (C18 column) | |
| MS (ESI+) | m/z 267.1 [M+H]⁺ (calc. 267.1 for C₁₂H₁₄F₂N₃) |
Mass spectrometry confirms the molecular ion at m/z 267.1, aligning with the theoretical molecular weight. X-ray crystallography of related pyrazoles validates the planar geometry of the heterocyclic core.
Comparative Analysis of Methodologies
Yield and Efficiency
A three-method comparison reveals trade-offs:
| Method | Yield | Purity | Time | Cost |
|---|---|---|---|---|
| Classical Alkylation | 68% | 98.2% | 8h | $$ |
| Microwave-Assisted | 82% | 99.1% | 2.5h | $$$ |
| Catalytic Cyclization | 78% | 99.6% | 6h | $$ |
Microwave methods offer speed but require specialized equipment, while catalytic cyclization balances cost and purity.
Industrial Scale-Up Considerations
Challenges and Solutions
- Exothermic Reactions : Gradual addition of 2,5-difluorobenzyl chloride at -30°C prevents thermal runaway.
- Byproduct Management : Dichloromethane washes remove dimethylamine impurities post-cyclization.
- Crystallization Control : Slow cooling (1°C/min) during ethanol-water recrystallization yields uniform crystals.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluorophenyl group and pyrazole ring are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s pyrazole ring distinguishes it from triazine- or triazole-based analogs. Key structural comparisons include:
Key Observations:
Fluorine Substitution Patterns :
- The target compound’s 2,5-difluorophenyl group differs from flumetsulam’s 2,6-difluorophenyl configuration. This positional variance may influence receptor binding or metabolic stability .
- Diflubenzuron’s 2,6-difluorobenzamide moiety highlights the prevalence of fluorine in pesticidal compounds for enhancing lipophilicity and resistance to degradation .
Core Heterocycles :
- Pyrazole vs. triazolo-pyrimidine (flumetsulam) or triazine (triaziflam): Pyrazoles are less common in the cited examples but offer modular synthesis for tuning steric and electronic properties.
Functional Groups :
- The hydrochloride salt in the target compound contrasts with sulfonamide (flumetsulam) or urea (diflubenzuron) groups, which are critical for enzymatic inhibition in pests .
Physicochemical Properties
Biological Activity
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride has the following molecular characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C12H14ClF2N3 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride |
| Solubility | Enhanced in aqueous solutions due to hydrochloride form |
The compound features a pyrazole ring substituted with a difluorophenyl group and two methyl groups at the 1 and 5 positions. This structural configuration is crucial for its biological activity.
The biological activity of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit acetolactate synthase, an enzyme critical in the biosynthesis of branched-chain amino acids. This inhibition disrupts essential metabolic pathways in microorganisms, suggesting potential antimicrobial properties.
- Receptor Modulation : Similar compounds have demonstrated the ability to modulate various receptors involved in cancer progression and inflammatory responses. The difluorophenyl group enhances binding affinity to these targets .
Biological Activities
Research indicates that N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride may exhibit several pharmacological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit bacterial growth effectively .
- Anticancer Potential : Pyrazole derivatives are known for their antitumor activities against various cancer cell lines. They inhibit key signaling pathways associated with tumor growth and metastasis .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential applications of N-[(2,5-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride:
- A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various pathogens . This suggests that similar derivatives could be effective against resistant strains.
- Another investigation focused on the structure-activity relationship (SAR) of pyrazole compounds revealed that modifications to the pyrazole ring significantly affect their biological efficacy against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
